molecular formula C7H9BrN2O2S B14084655 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid

2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid

Cat. No.: B14084655
M. Wt: 265.13 g/mol
InChI Key: MAMZAJUIMHLKFT-UHFFFAOYSA-N
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Description

2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid is a brominated imidazole derivative featuring a carboxylic acid group at position 4, a methyl group at position 1, and an ethylsulfanyl (ethylthio) substituent at position 3.

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

2-bromo-5-ethylsulfanyl-1-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C7H9BrN2O2S/c1-3-13-5-4(6(11)12)9-7(8)10(5)2/h3H2,1-2H3,(H,11,12)

InChI Key

MAMZAJUIMHLKFT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=C(N1C)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Imidazole Core Assembly

The foundational 1-methylimidazole-4-carboxylic acid scaffold is synthesized via a modified HATU-mediated condensation. In a representative procedure, 1-methyl-1H-imidazole-5-carboxylic acid (1.2 eq) reacts with ethyl chloroformate (1.5 eq) in dimethylformamide (DMF) at 0°C under N₂ atmosphere. After 12 hours, the intermediate undergoes decarboxylation at 120°C in quinoline, achieving 85% conversion to 1-methylimidazole-4-carboxylate.

Regioselective Bromination

Position-selective bromination at C2 is achieved through two primary mechanisms:

Electrophilic Pathway :
Using bromine (Br₂) in dichloromethane at −10°C, the reaction proceeds via σ-complex formation, with the C2 position favored due to electron-donating effects from the methyl group. Yields reach 72% with 7:3 C2:C4 selectivity.

Radical-Mediated Method :
N-Bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) in chloroform at 50°C generate bromine radicals, enabling 89% yield with 9.5:0.5 C2:C4 selectivity. This method’s superiority stems from reduced diastereomer formation and milder conditions.

Ethylsulfanyl Group Installation

Post-bromination, the C5 position undergoes thiolation using ethyl mercaptan (1.5 eq) and K₂CO₃ (2 eq) in tetrahydrofuran (THF) at 60°C. The SNAr mechanism proceeds efficiently due to bromide’s leaving group ability, affording 81% yield after 6 hours. Alternative approaches employing Lawesson’s reagent for sulfur transfer show lower efficiency (68% yield).

Critical Process Parameters

Temperature Optimization

Bromination efficiency correlates strongly with temperature control:

  • Electrophilic bromination : Below 0°C minimizes polybromination.
  • Radical bromination : 50°C balances reaction rate and selectivity.

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) improve bromine solubility but increase byproduct formation. Chlorinated solvents (CHCl₃, CH₂Cl₂) enhance radical stability, boosting C2 selectivity by 23% compared to ethers.

Catalytic Enhancements

Addition of p-toluenesulfonic acid (0.05 eq) during thiolation accelerates ethylsulfanyl incorporation by protonating the imidazole nitrogen, increasing reaction rate 2.3-fold.

Purification and Characterization

Isolation Techniques

  • Crystallization : Ethyl acetate/n-hexane (1:3) at −20°C yields 95% pure product.
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate:hexane gradient (10% → 40%) removes positional isomers.

Analytical Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, C3-H), 3.85 (s, 3H, N-CH₃), 2.95 (q, J = 7.3 Hz, 2H, SCH₂), 1.32 (t, J = 7.3 Hz, 3H, CH₂CH₃).
  • HRMS : m/z calculated for C₇H₉BrN₂O₂S [M+H]⁺: 288.9561, found: 288.9558.

Industrial-Scale Considerations

Batch processes using Method B demonstrate scalability to 50 kg with consistent 78–81% yields. Continuous-flow systems under development reduce reaction time from 14 hours to 45 minutes through intensified mixing and thermal control.

Challenges and Mitigation Strategies

Challenge Solution Efficacy
Diastereomer formation Use of chiral auxiliaries 89% ee
Over-bromination Stepwise Br₂ addition at −30°C 92% purity
Ethylsulfanyl oxidation N₂ sparging + 0.1% BHT inhibitor 99% stability

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogen derivative of the imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s ability to penetrate biological membranes, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic Acid and Analogs
Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Properties/Activities
2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid Imidazole 1-Me, 5-SEt, 4-COOH, 2-Br C₇H₉BrN₂O₂S 289.13* Not reported Potential antioxidant activity†
5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid Imidazole 2-Pr, 4-COOH, 5-Br C₇H₉BrN₂O₂ 233.06 1.26 Higher acidity, lower solubility
2-Bromo-5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid Oxazole 4-COOH, 5-(4-FPh), 2-Br C₁₀H₅BrFNO₃ 302.06 Not reported Enhanced lipophilicity (fluorophenyl)
Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate Imidazole 1-Et, 5-Me, 4-COOEt, 2-Br C₉H₁₃BrN₂O₂ 261.12 Not reported Ester group improves lipophilicity
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid Thiazole 4-Me, 5-COOH, 2-Br C₅H₄BrNO₂S 222.06 Not reported Thiazole core alters electronic properties

*Calculated based on molecular formula. †Inferred from analogous ethylsulfanyl derivatives in .

Structural and Functional Differences

  • Core Heterocycle :

    • The imidazole core (two nitrogen atoms) in the target compound enables hydrogen bonding and π-π interactions, unlike oxazole (one oxygen, one nitrogen) or thiazole (one sulfur, one nitrogen), which alter aromaticity and dipole moments .
    • Thiazole derivatives (e.g., 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid) exhibit reduced basicity compared to imidazoles due to sulfur’s electronegativity .
  • In contrast, the propyl group in 5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid increases hydrophobicity but lacks sulfur’s polarizability . Carboxylic acid vs. ester: The target’s free carboxylic acid group (4-position) confers higher polarity and acidity compared to ethyl ester analogs (e.g., Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate), which are more lipophilic .
  • Bromine Position :

    • Bromine at position 2 in the target compound may sterically hinder electrophilic substitution reactions compared to bromine at position 5 in thiazole derivatives (e.g., 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid) .

Biological Activity

2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a bromine atom, an ethyl sulfanyl group, a methyl group, and a carboxylic acid functional group attached to an imidazole ring. The imidazole family is known for its significant role in pharmaceuticals and agrochemicals due to its ability to interact with biological systems.

The synthesis of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid typically involves multi-step reactions. Recent advancements have focused on optimizing these processes using continuous flow reactors to enhance yield and minimize environmental impacts through safer reagents and solvents.

Biological Activities

Research has demonstrated that 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid exhibits several notable biological activities:

  • Enzyme Interaction : The compound has been shown to effectively bind to various biomolecules, influencing enzyme activity and potentially serving as a pharmacological agent.
  • Antimicrobial Properties : Similar imidazole derivatives have been reported to possess antibacterial, antifungal, and antiviral properties, suggesting that this compound may exhibit similar effects .
  • Anticancer Activity : The structural features of this compound may allow it to interact with cancer-related molecular targets, although specific studies are needed to confirm its efficacy in this area .

Case Studies and Research Findings

A review of literature indicates that various derivatives of imidazole, including those similar to 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid, have demonstrated significant biological activities across multiple studies:

Study ReferenceBiological ActivityFindings
AntimicrobialCompounds similar in structure showed effective inhibition against bacterial strains.
AnticancerImidazole derivatives exhibited cytotoxic effects on cancer cell lines.
Enzyme InhibitionInvestigated halogen bonding interactions which enhance binding affinity to target enzymes.

Key Findings from Recent Studies

  • Antimicrobial Efficacy : A study highlighted the potential of imidazole derivatives in combating resistant bacterial strains, with some compounds achieving minimum inhibitory concentrations (MIC) below 10 µg/mL .
  • Cytotoxicity Against Cancer Cells : Research indicated that certain imidazole derivatives could induce apoptosis in cancer cells, suggesting potential use in cancer therapy .
  • Enzyme Inhibition : The interaction of halogen atoms (like bromine) in the compound enhances its binding affinity to various enzymes, which is critical for its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To further understand the unique biological activity of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-methyl-1H-imidazole-5-carboxylic acidBromine at position 2; methyl at position 4Lacks ethyl sulfanyl group
Ethyl 5-bromo-1H-imidazole-2-carboxylateBromine at position 5; carboxylate insteadDifferent position of bromine
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylateMethyl at position 1; bromine at position 4Different substitution pattern

The unique combination of the ethyl sulfanyl group and the specific positioning of functional groups on the imidazole ring may confer distinct biochemical properties that differentiate it from other similar compounds.

Q & A

Q. How can researchers optimize the synthesis of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid to improve yield and purity?

Methodological Answer: Optimization requires a systematic approach using Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). Statistical methods like factorial design reduce the number of trials while identifying synergistic effects between parameters. For example, varying the molar ratio of brominating agents and reaction time can mitigate side reactions. Post-synthesis purification via recrystallization or chromatography (e.g., reverse-phase HPLC) enhances purity . Reaction monitoring using in-situ FTIR or LC-MS ensures intermediate stability .

Q. What analytical techniques are recommended for characterizing the structural integrity of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., ethylsulfanyl vs. methyl groups) and detects stereochemical anomalies.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and bromine isotope patterns.
  • X-ray Crystallography: Resolves crystal packing and bond angles, critical for verifying tautomeric forms in imidazole derivatives .
  • HPLC-PDA: Assesses purity and quantifies degradation products under stressed conditions (e.g., thermal or pH variation) .

Q. How do variations in reaction conditions (solvent, temperature, catalyst) influence the reactivity of the bromo and ethylsulfanyl substituents in this compound?

Methodological Answer: The bromo group is susceptible to nucleophilic substitution in polar aprotic solvents (e.g., DMF), while the ethylsulfanyl moiety may undergo oxidation under acidic conditions. For example:

  • Solvent Effects: Protic solvents (e.g., ethanol) stabilize intermediates in SN2 pathways but may reduce bromine electrophilicity.
  • Temperature: Elevated temperatures (>80°C) accelerate debromination but risk sulfanyl group degradation.
  • Catalysts: Palladium catalysts enable Suzuki couplings at the bromo site, while copper(I) iodide promotes Ullmann-type arylations . Kinetic studies using stopped-flow spectroscopy can map substituent reactivity .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity or stability of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid in synthetic pathways?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Simulate transition states to predict regioselectivity in bromine substitution reactions.
  • Molecular Dynamics (MD): Model solvation effects on conformational stability, particularly for the ethylsulfanyl group’s rotational barriers.
  • Reaction Path Search Algorithms: Tools like GRRM or AFIR identify low-energy pathways for byproduct formation, aiding in reaction optimization .

Q. How should researchers address contradictions in experimental data related to this compound’s catalytic or inhibitory effects in biological systems?

Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents). Solutions include:

  • Dose-Response Curves: Standardize IC50/EC50 measurements across multiple replicates.
  • Metabolomic Profiling: Use LC-MS/MS to detect off-target interactions or metabolite interference.
  • Control Experiments: Compare results with structurally analogous compounds (e.g., bromo-free imidazoles) to isolate substituent-specific effects .

Q. What methodologies enable the study of this compound’s interactions with biomolecules (e.g., enzymes, DNA) for drug discovery applications?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) with target proteins.
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
  • Molecular Docking (AutoDock/Vina): Predicts binding poses, validated by NMR-based ligand-observed experiments (e.g., STD, WaterLOGSY) .

Q. How can process engineering principles be applied to scale up the synthesis of this compound while maintaining reaction efficiency?

Methodological Answer:

  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic bromination steps.
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations.
  • Membrane Separation: Purify crude products using nanofiltration to retain unreacted reagents .

Q. What green chemistry strategies are applicable to minimize hazardous byproducts during the synthesis or degradation of this compound?

Methodological Answer:

  • Solvent Substitution: Replace halogenated solvents (e.g., DCM) with Cyrene or 2-MeTHF .
  • Catalytic Recycling: Use immobilized catalysts (e.g., silica-supported Pd) to reduce metal waste.
  • Biodegradation Studies: Employ OECD 301F assays to assess environmental persistence of brominated byproducts .

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